molecular formula C20H40O3 B14480738 Acetic acid;octadec-1-en-1-ol CAS No. 64661-64-9

Acetic acid;octadec-1-en-1-ol

Cat. No.: B14480738
CAS No.: 64661-64-9
M. Wt: 328.5 g/mol
InChI Key: IQPFPNSJBDZGMI-UHFFFAOYSA-N
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Description

Acetic acid;octadec-1-en-1-ol is a compound formed by the esterification of acetic acid and octadec-1-en-1-ol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, while octadec-1-en-1-ol is a long-chain unsaturated alcohol with the formula C₁₈H₃₆O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;octadec-1-en-1-ol typically involves the esterification reaction between acetic acid and octadec-1-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The general reaction can be represented as follows:

CH3COOH+C18H36OHCH3COOC18H35+H2OCH₃COOH + C₁₈H₃₆OH \rightarrow CH₃COOC₁₈H₃₅ + H₂O CH3​COOH+C18​H36​OH→CH3​COOC18​H35​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the ester is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;octadec-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in octadec-1-en-1-ol can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ester can be reduced to form the corresponding alcohol and carboxylic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of octadec-1-en-1-al or octadec-1-en-1-oic acid.

    Reduction: Formation of octadec-1-en-1-ol and acetic acid.

    Substitution: Formation of different esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of acetic acid;octadec-1-en-1-ol involves its interaction with biological membranes and enzymes. The ester group can be hydrolyzed by esterases to release acetic acid and octadec-1-en-1-ol, which can then interact with cellular components. The long-chain alcohol can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;octadec-1-en-1-ol is unique due to its ester functionality, which imparts different chemical reactivity and physical properties compared to its individual components. The ester group allows for a variety of chemical modifications and applications that are not possible with the individual alcohol or acid.

Properties

CAS No.

64661-64-9

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

acetic acid;octadec-1-en-1-ol

InChI

InChI=1S/C18H36O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-19H,2-16H2,1H3;1H3,(H,3,4)

InChI Key

IQPFPNSJBDZGMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CO.CC(=O)O

Origin of Product

United States

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